![molecular formula C14H22N4O3 B5673232 1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5673232.png)
1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide
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Overview
Description
Compounds containing the 1,2,4-oxadiazol and piperidine groups are of significant interest due to their diverse biological activities. These structures serve as a cornerstone for synthesizing various derivatives with potential applications across different fields, including material science and pharmacology. The focus on these compounds stems from their structural versatility and the ability to modulate their properties through chemical modifications.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazol and piperidine derivatives typically involves multi-step organic reactions. For instance, the synthesis can start with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which is further transformed into the desired oxadiazole derivatives through subsequent reactions involving hydrazides and thiols (Khalid et al., 2016). This example illustrates the general approach to constructing complex molecules featuring oxadiazol and piperidine scaffolds.
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using various spectroscopic techniques, including 1H-NMR, IR, and mass spectral data. For example, the structural characterization of similar compounds has been confirmed through comprehensive spectral analysis, providing insights into the molecular features critical for their biological activities (Khalid et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-oxadiazol and piperidine derivatives are diverse, depending on the functional groups present. These compounds can participate in various organic reactions, including nucleophilic substitution and condensation reactions, to yield a wide range of derivatives with different chemical properties.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined through experimental techniques. For instance, X-ray diffraction studies provide detailed information on the crystal structure, offering insights into the intermolecular interactions that influence the compound's physical properties (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-3-11-16-12(21-17-11)7-8-15-14(20)10-5-6-13(19)18(4-2)9-10/h10H,3-9H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANTAKNAKLZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CCNC(=O)C2CCC(=O)N(C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide |
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